Lipophilicity Modulation: 8-Ethyl vs. 8-Phenyl Substituent
The 8-ethyl substituent confers increased lipophilicity relative to the 8-phenyl analog, as quantified by computed XLogP3 values for structurally analogous Boc-protected derivatives. While direct experimental LogP data for the free acid forms are not reported in accessible literature, the Boc-protected derivative of 8-ethyl-2-azaspiro[4.5]decane-4-carboxylic acid exhibits an XLogP3 of 3.4 [1], compared to an XLogP3 of 0.3 for the corresponding 8-phenyl Boc-protected analog [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.4 (Boc-protected derivative; free acid value not directly reported) |
| Comparator Or Baseline | 8-Phenyl-2-azaspiro[4.5]decane-4-carboxylic acid Boc-protected analog: XLogP3 = 0.3 |
| Quantified Difference | ΔXLogP3 = +3.1 (10³-fold higher predicted partition coefficient for ethyl analog) |
| Conditions | In silico prediction (XLogP3 algorithm) based on molecular structure |
Why This Matters
Higher lipophilicity predicts enhanced membrane permeability and blood-brain barrier penetration, making the 8-ethyl compound more suitable for CNS-targeting research applications than the more polar 8-phenyl analog.
- [1] Kuujia.com. 2-(tert-Butoxy)carbonyl-8-ethyl-2-azaspiro[4.5]decane-4-carboxylic acid Data Sheet. CAS 2172131-57-4. View Source
- [2] Kuujia.com. 8-Phenyl-2-azaspiro[4.5]decane-4-carboxylic acid Data Sheet. CAS 1486421-28-6. View Source
